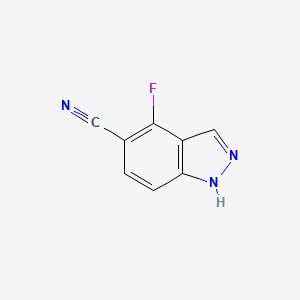

4-fluoro-1H-indazole-5-carbonitrile

説明

4-Fluoro-1H-indazole-5-carbonitrile (CAS: 473416-81-8) is a fluorinated indazole derivative featuring a cyano group at the 5-position and fluorine at the 4-position. Its molecular weight is 161.14 g/mol, and it is typically synthesized via multi-step reactions involving sulfuric acid, acetic acid, and diazomethane under controlled conditions . The compound is commercially available with a purity of ≥97% and is used extensively in academic and industrial R&D settings .

特性

IUPAC Name |

4-fluoro-1H-indazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3/c9-8-5(3-10)1-2-7-6(8)4-11-12-7/h1-2,4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOKYACZRGAYOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624017 | |

| Record name | 4-Fluoro-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473416-81-8 | |

| Record name | 4-Fluoro-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-1H-indazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoro-2-nitroaniline with a suitable nitrile source under acidic or basic conditions, followed by cyclization to form the indazole ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for 4-fluoro-1H-indazole-5-carbonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .

化学反応の分析

Types of Reactions

4-fluoro-1H-indazole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or organometallic compounds.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of various substituted indazole derivatives.

科学的研究の応用

4-fluoro-1H-indazole-5-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and as intermediates in chemical manufacturing.

作用機序

The mechanism of action of 4-fluoro-1H-indazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and nitrile group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .

類似化合物との比較

Structural Analogues and Similarity Scores

The table below lists structurally similar indazole derivatives, their CAS numbers, and similarity scores (calculated using cheminformatics tools):

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 6-Fluoro-1H-indazole-5-carbonitrile | 633327-11-4 | 0.98 | Fluorine at 6-position instead of 4 |

| 4-Fluoro-1H-indazole-7-carbonitrile | 1408058-17-2 | 0.84 | Cyano group at 7-position instead of 5 |

| 7-Fluoro-1H-indazole-5-carbonitrile | 633327-24-9 | 0.80 | Fluorine at 7-position, cyano at 5 |

| 4-Chloro-5-fluoro-1H-indazole | 1420068-88-7 | 0.78 | Chlorine at 4, fluorine at 5 |

| 6-Fluoro-1H-indazole-4-carboxylic acid | 848678-59-1 | 0.69 | Carboxylic acid replaces cyano at 4 |

Key Observations :

- 6-Fluoro-1H-indazole-5-carbonitrile exhibits the highest similarity (0.98) due to the conserved cyano group at the 5-position, with only the fluorine shifted to the 6-position. This minor positional change minimally impacts electronic properties but may alter steric interactions in binding applications .

- 4-Fluoro-1H-indazole-7-carbonitrile (similarity 0.84) shows reduced similarity due to the cyano group's relocation, which disrupts the electron-withdrawing effects critical for reactivity in medicinal chemistry .

Physicochemical and Spectroscopic Properties

Insights :

- The cyano group in 4-fluoro-1H-indazole-5-carbonitrile contributes to its moderate solubility in aprotic solvents, whereas chlorinated analogues exhibit lower solubility due to increased hydrophobicity .

- NMR data highlights distinct aromatic proton environments, with downfield shifts for the indazole proton in fluorinated derivatives .

Market and Industrial Relevance

- Global Production : 4-Fluoro-1H-indazole-5-carbonitrile is produced at a scale of ~10–50 tons/year, with China dominating 60% of the market .

- Price : 4-Fluoro-1H-indazole-5-carbonitrile is priced at ~¥7,500/25g, whereas 6-fluoro analogues cost 20% less due to simpler synthesis .

Challenges and Opportunities

- Challenges :

- Opportunities :

生物活性

4-Fluoro-1H-indazole-5-carbonitrile (CAS Number: 473416-81-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and data tables.

Chemical Structure and Properties

4-Fluoro-1H-indazole-5-carbonitrile features an indazole ring system with a carbonitrile group at the 5-position and a fluorine atom at the 4-position. The molecular formula is with a molecular weight of 165.13 g/mol. The presence of the fluorine atom enhances its bioavailability and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that indazole derivatives, including 4-fluoro-1H-indazole-5-carbonitrile, exhibit promising antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

The mechanism of action involves inhibition of protein synthesis and disruption of nucleic acid production, leading to bactericidal effects against Gram-positive bacteria .

2. Anticancer Activity

Indazole derivatives are recognized for their anticancer potential. Studies have demonstrated that 4-fluoro-1H-indazole-5-carbonitrile can induce apoptosis in cancer cell lines through various biochemical pathways.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10.0 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest and apoptosis |

The compound's ability to inhibit kinases involved in cell cycle regulation contributes to its anticancer effects .

3. Enzyme Inhibition

The compound has been studied for its inhibitory effects on several enzymes, particularly kinases that play crucial roles in cancer progression.

| Enzyme Target | IC50 (nM) | Biological Implication |

|---|---|---|

| IDO1 | 720 | Immune modulation |

| Aurora Kinases | 770 | Regulation of mitosis |

The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the indazole scaffold can enhance inhibitory potency against these targets .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various indazole derivatives, including 4-fluoro-1H-indazole-5-carbonitrile, against clinical isolates of MRSA and other pathogens. The results indicated significant bactericidal activity, surpassing standard antibiotics in some cases.

Case Study 2: Anticancer Properties

In vitro studies on human cancer cell lines demonstrated that treatment with 4-fluoro-1H-indazole-5-carbonitrile led to a marked decrease in cell viability and increased apoptosis markers compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。